
(R)-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with a unique structure that includes a mesityl group and an imidazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an imidazole derivative with an alkylating agent under basic conditions.
Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction, where mesitylene reacts with the imidazolium core in the presence of a Lewis acid catalyst.
Addition of the Hydroxy-3-methylbutan-2-yl Group: This step involves the reaction of the imidazolium intermediate with a suitable alcohol derivative under acidic or basic conditions to form the final product.
Formation of the Hexafluorophosphate(V) Salt: The final step involves the ion exchange reaction with hexafluorophosphoric acid to form the hexafluorophosphate(V) salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazolium core, potentially converting it to an imidazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the mesityl group or the imidazolium core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolium or mesityl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and molecular interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be incorporated into formulations for various pharmaceutical applications.
Mécanisme D'action
The mechanism of action of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-phenyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-tolyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
Uniqueness
- Mesityl Group : The presence of the mesityl group in ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) imparts unique steric and electronic properties, differentiating it from similar compounds with phenyl or tolyl groups.
- Hydroxy-3-methylbutan-2-yl Group : This group provides additional functionalization, allowing for further chemical modifications and enhancing the compound’s versatility.
This detailed article provides a comprehensive overview of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H27F6N2OP |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C17H27N2O.F6P/c1-12(2)16(10-20)18-6-7-19(11-18)17-14(4)8-13(3)9-15(17)5;1-7(2,3,4,5)6/h8-9,11-12,16,20H,6-7,10H2,1-5H3;/q+1;-1/t16-;/m0./s1 |
Clé InChI |
FIQYETFYTZAQRS-NTISSMGPSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CO)C(C)C)C.F[P-](F)(F)(F)(F)F |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C(C)C)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


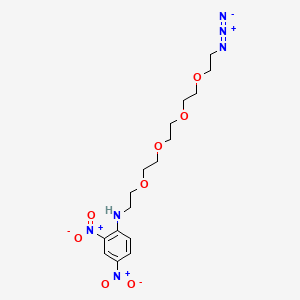
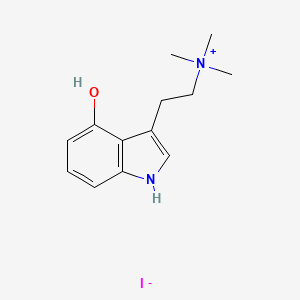

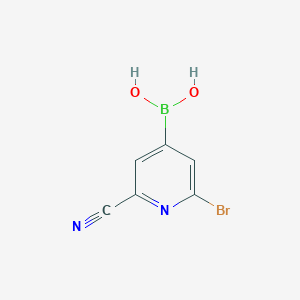


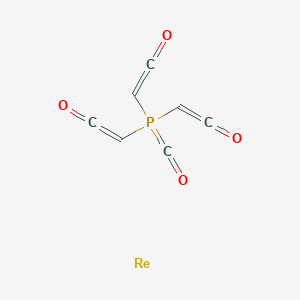

![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)

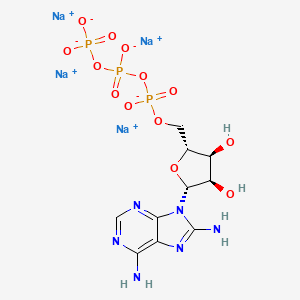
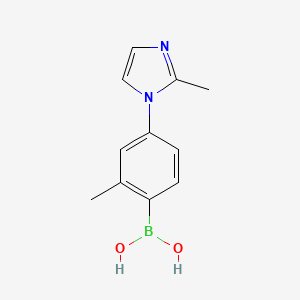
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
